Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked via a methanone group to an azetidinyl ring (a four-membered nitrogen-containing ring). The azetidinyl moiety is further substituted with a 4-fluoro-benzothiazole group through an ether linkage. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in oncology and neurology.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-11-4-3-7-14-15(11)21-18(26-14)24-10-8-22(9-10)17(23)16-20-12-5-1-2-6-13(12)25-16/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWBJHPWAXNUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria. Quorum sensing is a well-known term for describing bacterial cell–cell communication.
Mode of Action
It can be inferred that similar compounds interact with their targets by binding to the active site of the quorum sensing system in bacteria.
Biochemical Pathways
Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone likely affects the quorum sensing pathways in bacteria. Bacteria use these pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.
Biological Activity
Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 453.5 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological significance, combined with an azetidine ring and a fluorinated substituent.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study 1 : A study evaluated a series of benzothiazole derivatives for their ability to inhibit the proliferation of A431, A549, and H1299 cancer cells. The results showed that compounds modified from the benzothiazole nucleus exhibited enhanced anticancer activity, promoting apoptosis and cell cycle arrest at concentrations as low as 1 μM .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal infections.
- Case Study 2 : A synthesis of novel benzothiazole derivatives demonstrated promising antibacterial and antifungal activities. Compounds were screened against standard microbial strains, showing significant inhibition zones compared to controls .
Neuroprotective Effects
The neuroprotective properties of benzothiazole compounds have been explored in various studies, with implications for treating neurodegenerative diseases.
- Research Finding : Benzothiazole derivatives have been linked to reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease . These effects are attributed to their ability to inhibit amyloid-beta aggregation.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act as inhibitors of key enzymes involved in tumor progression and microbial metabolism.
- Interaction with DNA : Some studies suggest that these compounds can bind to DNA minor grooves, affecting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential.
Summary of Biological Activities
Scientific Research Applications
Antibacterial Properties
Recent studies have indicated that benzothiazole derivatives exhibit potent antibacterial activity. For instance, the compound under consideration has been synthesized as part of a series of benzothiazole derivatives aimed at combating bacterial infections, particularly those caused by resistant strains. The Minimum Inhibitory Concentration (MIC) values of these compounds were significantly lower than those of standard antibiotics, suggesting their potential as effective antibacterial agents against pathogens like Mycobacterium tuberculosis .
Anticancer Activity
Benzothiazole derivatives are well-documented for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. Studies have demonstrated that similar derivatives can effectively target cancer cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy .
Anticonvulsant Effects
The compound has also been explored for its anticonvulsant properties. Benzothiazole derivatives have been linked to neuroprotective effects, making them candidates for the treatment of neurological disorders such as epilepsy. Research indicates that these compounds can modulate neurotransmitter systems and exhibit protective effects against neuronal damage .
Corrosion Inhibition
Benzothiazole and its derivatives are widely used in various industrial applications, particularly as corrosion inhibitors in metal processing. They function by forming a protective layer on metal surfaces, thereby preventing oxidation and prolonging the lifespan of metal components .
Agricultural Uses
In agriculture, benzothiazole derivatives are utilized as pesticides and herbicides due to their effectiveness against a range of pests and diseases. Their application helps in improving crop yields and protecting plants from harmful organisms .
Recent Research Findings
Recent advancements in synthetic methodologies have facilitated the development of novel benzothiazole derivatives with enhanced biological activities. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to synthesize these compounds efficiently .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiazole-based compounds for their antibacterial efficacy against M. tuberculosis. The results indicated that certain derivatives exhibited MIC values comparable to or better than existing treatments, highlighting their potential for further development into therapeutic agents .
Structure-Activity Relationship (SAR) Studies
SAR studies have provided insights into the structural features necessary for biological activity. Modifications to the benzothiazole core, such as the introduction of fluorinated substituents or varying the length of alkyl chains, have been shown to significantly influence potency and selectivity towards specific biological targets .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
Compound 1: Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS 1396870-36-2)
- Structural Difference : The 4-fluorine substituent in the target compound is replaced with a methyl group.
- In contrast, fluorine improves polarity and metabolic stability due to its electronegativity . Synthesis: Methyl-substituted derivatives are synthesized using 4-methylbenzothiazole precursors, while fluorinated analogs require halogenation steps (e.g., using fluorinated aryl halides or electrophilic fluorination agents) . Biological Activity: Fluorine’s electron-withdrawing nature may strengthen hydrogen bonding or dipole interactions with target proteins, as seen in fluorinated benzothiazoles like 3ag (85% yield, GI₅₀ = 0.021–12.2 μM in anticancer assays) .
Variations in the Linker and Heterocyclic Core
Compound 2: Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d)
- Structural Difference : A six-membered piperidine ring replaces the azetidinyl group, and the linker is a propoxy chain instead of an ether-oxygen.
- Synthetic Yield: Piperidine derivatives like 3d show moderate yields (52.4%), whereas azetidinyl compounds may require optimized cyclization conditions . Activity: Piperidine-based analogs (e.g., 4f, 4g) exhibit varying activity in multitarget assays, suggesting linker length and ring size critically influence target engagement .
Compound 3: N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e)
- Structural Difference: A carboxamide group replaces the methanone linker, and cycloheptylamine substituents are present.
- Impact: Hydrogen Bonding: The carboxamide group introduces additional hydrogen-bonding capacity, which may enhance binding to enzymes like kinases or proteases. Synthetic Complexity: Carboxamide derivatives (e.g., 3e) often require coupling reagents like EDCI/HOBt, leading to lower yields (33%) compared to methanone-linked compounds .
Data Tables
Key Research Findings
- Fluorine Substitution: Fluorinated benzothiazoles (e.g., 3ag, 3ae) consistently show higher yields (77–85%) and lower GI₅₀ values in anticancer assays compared to non-fluorinated analogs, underscoring fluorine’s role in enhancing reactivity and bioactivity .
- Azetidinyl vs. Piperidine Linkers : Azetidinyl derivatives may offer improved target selectivity due to reduced conformational flexibility, as seen in multitargeted ligands where piperidine analogs (e.g., 4f, 4g) exhibit broader but less potent activity .
- Synthetic Challenges : Azetidinyl rings require precise cyclization conditions, whereas piperidine derivatives are more straightforward to synthesize but may lack specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
